molecular formula C21H25FO3 B5457284 16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione

16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione

Cat. No.: B5457284
M. Wt: 344.4 g/mol
InChI Key: LPZPFNMMDIKXPH-UHFFFAOYSA-N
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Description

16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione is a complex organic compound characterized by its unique spirocyclic structure. Spiro compounds are cyclic compounds that include two rings sharing a single atom, usually a carbon. This specific compound features a fluorophenyl group and two spiro-linked rings, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

16-(4-fluorophenyl)-15-oxadispiro[5.1.58.36]hexadecane-7,14-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FO3/c22-16-9-7-15(8-10-16)17-20(11-3-1-4-12-20)18(23)21(19(24)25-17)13-5-2-6-14-21/h7-10,17H,1-6,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZPFNMMDIKXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(OC(=O)C3(C2=O)CCCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the reduction of bis-(1-cyanocyclohexyl)-amine with lithium aluminum hydride (LAH) to yield a mixture of spirocyclic compounds . The exclusive preparation of the desired spiro compound can be achieved by treating the starting material with concentrated sulfuric acid, followed by reduction with LAH .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo-derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LAH) is a common reducing agent.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce various reduced forms of the spiro compound.

Scientific Research Applications

16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure and fluorophenyl group. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione is unique due to its specific combination of a fluorophenyl group and two spiro-linked rings. This structure imparts distinct chemical and physical properties, making it valuable for specialized research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione
Reactant of Route 2
16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione

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